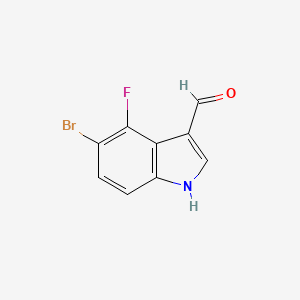
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both methoxy and triazole groups in the molecule imparts unique chemical properties that can be exploited for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methoxypyridine and an azide derivative.
Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Reaction Conditions: The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can be used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Materials Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coordination complexes.
Organic Synthesis: The compound can be used as a versatile intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound’s potential biological activity makes it a valuable tool for studying various biological processes and pathways.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets. Additionally, the methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.
Comparaison Avec Des Composés Similaires
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine can be compared with other similar compounds, such as:
2-Methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine: This compound has a similar structure but contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring. The different triazole ring can lead to variations in chemical reactivity and biological activity.
2-(1H-1,2,4-Triazol-3-yl)pyridine:
2,6-Bis(1,2,3-triazol-4-yl)pyridine:
The unique combination of the methoxy and 1,2,3-triazole groups in this compound imparts distinct chemical properties that can be exploited for various applications, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
2-methoxy-5-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-3-2-6(4-9-8)7-5-10-12-11-7/h2-5H,1H3,(H,10,11,12) |
Clé InChI |
ODFFNSGVCTXBHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)

